2-Chlorobenzyl chloride CAS number and properties
2-Chlorobenzyl chloride CAS number and properties
An In-depth Technical Guide to 2-Chlorobenzyl Chloride
CAS Number: 611-19-8
Overview
2-Chlorobenzyl chloride, also known as α,2-Dichlorotoluene, is a significant chemical intermediate with the CAS number 611-19-8.[1] It is a colorless liquid characterized by a pungent odor.[2] This compound serves as a fundamental building block in the synthesis of a wide range of organic molecules.[3] Its utility stems from the dual reactivity conferred by the chloromethyl group, which is susceptible to nucleophilic substitution, and the chloro-substituted aromatic ring.[4][5] This reactivity makes it invaluable in the pharmaceutical, agrochemical, and dye industries.[3][4] In the pharmaceutical sector, it is a key precursor for numerous Active Pharmaceutical Ingredients (APIs) and heterocyclic compounds.[5][6] For the agrochemical industry, it is essential for producing pesticides and herbicides, such as Clomazone.[4] Furthermore, it is used in the manufacturing of various dyes and pigments.[4][7]
Chemical and Physical Properties
2-Chlorobenzyl chloride is a dense liquid that is insoluble or does not mix well with water.[2][8][9] It is, however, moisture-sensitive and reacts slowly with water to produce hydrogen chloride.[2][10][11]
Table 1: Physical and Chemical Properties of 2-Chlorobenzyl Chloride
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 611-19-8 | [1][12] |
| Molecular Formula | C₇H₆Cl₂ | [1][2][12] |
| Molecular Weight | 161.03 g/mol | [1][2] |
| Appearance | Colorless liquid with a pungent odor | [2][13] |
| Boiling Point | 213-214 °C | [3][12] |
| Melting Point | -13 °C to -17 °C | [2][12][14] |
| Density | 1.274 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.559 | [3] |
| Vapor Pressure | 3 mmHg at 84 °C | [15] |
| Vapor Density | 5.5 (air = 1) | [2][8] |
| Flash Point | 82 °C to 91 °C (closed cup) | [2][14] |
| Solubility | Insoluble in water | [2][9] |
| LogP | 3.32 | [2] |
| SMILES String | ClCc1ccccc1Cl | [15] |
| InChI Key | BASMANVIUSSIIM-UHFFFAOYSA-N |[15] |
Synthesis of 2-Chlorobenzyl Chloride
The primary industrial synthesis of 2-chlorobenzyl chloride involves the free-radical chlorination of 2-chlorotoluene (B165313).[16] This reaction selectively targets the methyl group (the α-position) for chlorination. The initiation of this free-radical chain reaction can be achieved photochemically (using UV light) or with chemical radical initiators.[16]
Experimental Protocol: Photochemical Chlorination of 2-Chlorotoluene
This method utilizes ultraviolet (UV) light to initiate the homolytic cleavage of chlorine gas, generating the chlorine radicals necessary for the reaction to proceed.[16][17]
-
Materials and Equipment:
-
2-Chlorotoluene
-
Gaseous chlorine (dried)
-
Concentrated sulfuric acid (for drying chlorine)
-
Sodium hydrogen carbonate
-
Three-necked flask
-
Mercury immersion lamp or 500-watt photolamp
-
Gas inlet tube and gas washing bottles
-
Efficient reflux condenser
-
Heating bath
-
Fractional distillation apparatus (e.g., 20-cm Vigreux column)
-
-
Procedure:
-
Setup: Assemble the three-necked flask with the reflux condenser, gas inlet tube, and UV lamp. The chlorine gas supply should be passed through a wash bottle containing concentrated sulfuric acid for drying.[17]
-
Reaction: Add 2-chlorotoluene to the reaction flask and heat it to its boiling point to achieve reflux.[16][17]
-
Initiation: Once refluxing, turn on the UV lamp and introduce a vigorous stream of dried chlorine gas through the gas inlet tube.[16][17]
-
Monitoring: The reaction is monitored to ensure no unreacted chlorine gas escapes the condenser. Chlorination is continued until a calculated weight increase is achieved or the boiling point of the liquid reaches an empirically determined temperature, typically around 205°C.[16][17]
-
Work-up: After the reaction is complete, allow the mixture to cool. Neutralize any residual dissolved HCl by adding a small amount of sodium hydrogen carbonate.[16][17]
-
Purification: The crude product is purified by fractional distillation under vacuum. A second distillation can be performed to achieve higher purity. The expected yield is approximately 85%.[16][17]
-
Experimental Protocol: Chemically Initiated Chlorination
This method uses a chemical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), and sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.[17]
-
Materials and Equipment:
-
2-Chlorotoluene
-
Sulfuryl chloride (SO₂Cl₂)
-
Benzoyl peroxide or AIBN
-
Round-bottom flask with reflux condenser and drying tube (calcium chloride)
-
-
Procedure:
-
Setup: In a round-bottom flask, combine 2-chlorotoluene and sulfuryl chloride, typically in a 1.2:1 molar ratio.[16][17]
-
Initiation: Add a catalytic amount of benzoyl peroxide or AIBN (approx. 0.002 moles per mole of sulfuryl chloride).[16][17]
-
Reaction: Heat the mixture to boiling. To maintain a steady reaction rate, add the same amount of initiator at one-hour intervals.[16][17]
-
Monitoring: Continue refluxing for 8-10 hours or until the evolution of sulfur dioxide and HCl gas ceases.[16][17]
-
Work-up and Purification: Allow the mixture to cool, wash with water, dry with magnesium sulfate, and purify by fractional distillation. The expected yield is approximately 75%.[17]
-
Key Reactions and Applications
2-Chlorobenzyl chloride is a versatile intermediate primarily used in nucleophilic substitution reactions where the benzylic chloride is displaced.[4]
Synthesis of 2-Chlorobenzaldehyde
2-Chlorobenzyl chloride can be further chlorinated to ortho-chlorobenzyl dichloride, which is then hydrolyzed to produce 2-chlorobenzaldehyde, an important intermediate for pharmaceuticals and dyes.[18]
-
Experimental Protocol: Hydrolysis of ortho-chlorobenzyl dichloride
-
Reaction Setup: In a three-necked flask equipped with a stirrer and thermometer, place 500g of concentrated sulfuric acid and 250g of freshly distilled ortho-chlorobenzyl dichloride (prepared from 2-chlorobenzyl chloride).[19]
-
Hydrolysis: Stir the mixture vigorously to form an emulsion. A large amount of hydrogen chloride gas will evolve, and the temperature will drop.[19]
-
Heating: Once the initial gas evolution subsides, heat the flask for 12 hours at 30-40°C until gas evolution ceases completely.[19]
-
Work-up: Pour the reaction mixture into cold water. Separate the oily layer, wash it with a dilute sodium carbonate solution, and then with water.[19]
-
Purification: The crude product is purified by steam distillation to yield 2-chlorobenzaldehyde.[19]
-
Role as a Synthetic Intermediate
The compound is a crucial starting material for various products:
-
Agrochemicals: It is a precursor in the synthesis of the herbicide Clomazone.[4]
-
Pharmaceuticals: It is used to synthesize antifungal agents like Econazole and as an intermediate for 2-chlorophenylacetic acid and 2-chlorobenzylamine.[3][5]
-
Dyes and Pigments: It is employed in the manufacturing of various colorants.[4]
Safety and Handling
2-Chlorobenzyl chloride is a hazardous substance and must be handled with appropriate safety precautions. It is classified as a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin.[8][20] It is a lachrymator and causes irritation to the eyes, skin, and respiratory tract.[2][8][21]
Table 2: Hazard Classifications for 2-Chlorobenzyl Chloride
| Hazard Statement | Classification | Source(s) |
|---|---|---|
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [2][20] |
| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | [2][20] |
| H332: Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | [2][20] |
| H315: Causes skin irritation | Skin Irritation (Category 2) | [2][20] |
| H317: May cause an allergic skin reaction | Skin Sensitization (Category 1) | [2][20] |
| H319: Causes serious eye irritation | Eye Irritation (Category 2) | [2][20] |
| H335: May cause respiratory irritation | STOT - Single Exposure (Category 3) | [2][20] |
| H410: Very toxic to aquatic life with long lasting effects | Aquatic Hazard, Chronic (Category 1) |[20] |
-
Handling: Use only in a well-ventilated area or fume hood.[21][22] Avoid all personal contact, including inhalation of vapors.[8][21] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a respirator with a suitable filter (e.g., type ABEK).[22] Wash hands thoroughly after handling.[22]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases, oxidizing agents, alcohols, and amines.[8][10][22] Keep containers tightly closed and protected from moisture and heat.[13][22]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][22]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid.[2][22]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[21][22]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][21][22]
-
References
- 1. scbt.com [scbt.com]
- 2. 2-Chlorobenzyl chloride | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chlorobenzyl chloride | 611-19-8 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. bromchemlaboratories.in [bromchemlaboratories.in]
- 7. 2-Chlorobenzyl chloride | SIELC Technologies [sielc.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 2-Chlorobenzyl chloride, 98+% | Fisher Scientific [fishersci.ca]
- 10. fishersci.com [fishersci.com]
- 11. CHLOROBENZYL CHLORIDES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. 2-Chlorobenzyl chloride CAS#: 611-19-8 [m.chemicalbook.com]
- 13. labproinc.com [labproinc.com]
- 14. 2-Chlorobenzyl chloride CAS# 611-19-8 [gmall.chemnet.com]
- 15. 邻氯氯苄 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. prepchem.com [prepchem.com]
- 18. Page loading... [wap.guidechem.com]
- 19. prepchem.com [prepchem.com]
- 20. echemi.com [echemi.com]
- 21. cdhfinechemical.com [cdhfinechemical.com]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
